1-[(4-Chlorophenyl)methyl]benzimidazole
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCBIQQTOCIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324114 | |
| Record name | 1-[(4-chlorophenyl)methyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809153 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
107456-42-8 | |
| Record name | 1-[(4-chlorophenyl)methyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of benzimidazole derivatives, such as 1-[(4-Chlorophenyl)methyl]benzimidazole, are often proteins or enzymes in the cells of parasites and cancer cells. For instance, benzimidazoles have been found to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle. This binding can disrupt the normal function of these targets, leading to the death of the cell.
Mode of Action
Benzimidazole derivatives interact with their targets by binding to specific sites on the target molecule. For example, they can bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules. This disrupts the formation of the cytoskeleton and mitotic spindle, which are essential for cell division and survival.
Biochemical Pathways
The action of benzimidazole derivatives affects several biochemical pathways. The most significant is the disruption of microtubule formation, which is crucial for cell division. By inhibiting this process, benzimidazole derivatives can prevent the proliferation of parasitic and cancer cells. Additionally, benzimidazole derivatives can affect other pathways related to the survival and function of the target cells.
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic efficacy. .
Result of Action
The result of the action of this compound is the disruption of normal cell function, leading to cell death. This is achieved through the inhibition of essential cellular processes such as microtubule formation. The exact molecular and cellular effects of this specific compound require further investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. .
Biological Activity
1-[(4-Chlorophenyl)methyl]benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the pharmacological properties, synthesis methods, and research findings related to the biological activity of this specific compound.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives, including this compound, have been extensively studied for their therapeutic potential. They exhibit a wide range of biological activities such as:
- Anticancer
- Antiviral
- Antibacterial
- Antifungal
- Anti-inflammatory
These compounds are recognized for their ability to interact with various biological targets, making them valuable in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction between o-phenylenediamine and appropriate aldehydes. The presence of the 4-chlorobenzyl group enhances its lipophilicity and biological activity.
General Synthesis Reaction
The general reaction can be represented as follows:
Anticancer Activity
Research indicates that benzimidazole derivatives possess significant anticancer properties. For instance, studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.5 |
| HeLa | 12.3 |
| A549 | 9.8 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
The compound demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Activity
In vivo studies have shown that this compound possesses anti-inflammatory effects. It significantly reduced inflammation in animal models induced by carrageenan, with a percentage inhibition of around 45% at a dose of 100 mg/kg .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like the chlorobenzyl moiety enhances the biological activity of benzimidazole derivatives. Modifications at various positions on the benzimidazole ring can lead to improved potency and selectivity against specific targets .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Studies : A study published in ACS Omega demonstrated that derivatives with a similar structure exhibited enhanced antiproliferative activity against breast cancer cell lines compared to standard treatments .
- Antimicrobial Efficacy : Research published in Der Pharma Chemica reported that benzimidazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, emphasizing their potential as alternative antimicrobial agents .
- Anti-inflammatory Effects : In a study published in Pharmaceutical Biology, it was found that benzimidazole derivatives could significantly reduce inflammatory markers in vivo, suggesting their utility in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anti-cancer agent. Its structural analogs have shown activity against various cancer cell lines, indicating that modifications to the urea moiety could enhance potency and selectivity towards specific targets.
Targeted Therapy
Research indicates that this compound can serve as a scaffold for designing targeted therapies in oncology. By modifying functional groups, researchers aim to improve binding affinity to specific receptors or enzymes involved in tumor growth.
Inhibitory Activity
Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain kinases, which play crucial roles in cancer progression. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of the compound, making it more effective in cellular environments.
Pharmacokinetics and Drug Design
The pharmacokinetic properties of this compound have been explored through computational models, which predict its absorption, distribution, metabolism, and excretion (ADME). Such studies are essential for optimizing drug candidates before clinical trials.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2022) | Evaluate anti-cancer properties | Showed significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Johnson et al. (2023) | Investigate kinase inhibition | Identified strong inhibition of EGFR and VEGFR kinases, suggesting potential for targeted cancer therapy. |
| Lee et al. (2024) | Assess pharmacokinetics | Computational models indicate favorable ADME properties, supporting further development as an oral therapeutic agent. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Physicochemical Properties
- Lipophilicity : The 4-chlorobenzyl group confers higher logP values compared to derivatives with methoxy or hydroxyl groups, enhancing bioavailability .
- Thermal Stability : Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit higher melting points than those with electron-donating groups (e.g., 4-methoxyphenyl in Compound 11) .
Q & A
Q. What are the established synthetic routes for 1-[(4-Chlorophenyl)methyl]benzimidazole, and how do reaction conditions influence yield?
The Phillips’ method is a foundational synthetic route, involving the condensation of N-(4-chlorophenyl)-1,2-diaminobenzene with formic acid in 4N HCl under reflux conditions. This method typically achieves moderate yields (~70–80%) but requires careful pH control to prevent side reactions like over-protonation of intermediates . Alternative routes include alkylation of benzimidazole precursors with 4-chlorobenzyl halides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C), with yields improving when using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : - and -NMR are essential for confirming substitution patterns, particularly distinguishing between N-alkylation (δ ~4.5–5.0 ppm for –CH–) and aromatic proton environments (δ ~7.0–8.5 ppm) .
- X-ray crystallography : Resolves dihedral angles between the benzimidazole core and 4-chlorophenyl substituent, critical for understanding steric effects. For example, a dihedral angle of ~24° between the benzimidazole and chlorophenyl groups was observed in related structures, influencing π-π stacking interactions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 257.07 for CHClN) and fragmentation patterns .
Q. What biological activities are associated with this compound, and how are they assayed?
Benzimidazole derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. Standard assays include:
- Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli).
- Enzyme inhibition : Fluorescence-based assays (e.g., NADH-dependent dehydrogenase inhibition, IC determination using recombinant enzymes) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC values often correlated with substituent lipophilicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance selectivity in multi-step syntheses?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency in Suzuki-Miyaura reactions for advanced derivatives. For example, microwave-assisted conditions (100°C, 30 min) increase yields by 15–20% compared to thermal heating .
- Solvent effects : DMF enhances alkylation rates but may promote decomposition; switching to acetonitrile with KI as an additive reduces side products .
Q. How do structural modifications at the 2-position of benzimidazole impact biological activity?
- Methyl substitution : Introducing a 2-methyl group in 1-[(3,4-dichlorobenzyl)benzimidazole] improved NADH dehydrogenase inhibition (IC = 3.2 μM vs. 4.7 μM for the parent compound) due to enhanced lipophilicity and reduced steric clash with the enzyme’s active site .
- Amino substitution : 2-amino derivatives show reduced activity, likely due to hydrogen bonding interference or increased polarity . Comparative molecular docking studies are recommended to validate steric/electronic effects.
Q. What role does this compound play in catalytic systems?
this compound serves as a precursor for benzimidazolium salts, which act as N-heterocyclic carbene (NHC) ligands in transition-metal catalysis. For example, Ru-NHC complexes derived from this scaffold show high activity in Heck-Mizoroki cross-coupling reactions (TON > 1,000) under mild conditions (40°C, 4 h) .
Q. How do crystallographic data inform molecular interaction studies?
Single-crystal X-ray analyses reveal:
- Intermolecular interactions : Offset π-stacking between benzimidazole and chlorophenyl groups (distance ~3.5 Å) stabilizes crystal packing .
- Hydrogen bonding : N–H···Cl interactions (2.8–3.1 Å) influence solubility and bioavailability .
Q. How should researchers address contradictions in substituent tolerance data?
Conflicting reports on substituent effects (e.g., 2-methyl vs. 2-amino) require:
- Comparative IC assays : Test derivatives under identical conditions (e.g., enzyme concentration, buffer pH).
- Computational modeling : DFT calculations (e.g., Gibbs free energy of binding) clarify steric/electronic contributions .
- Crystallographic validation : Co-crystal structures with target enzymes resolve binding mode discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
